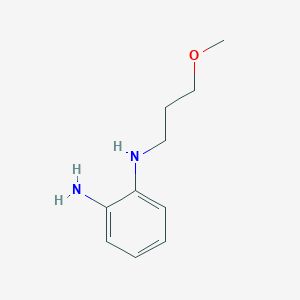
N1-(3-Methoxypropyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(3-Methoxypropyl)benzene-1,2-diamine" is not directly mentioned in the provided papers. However, the papers do discuss various benzene-1,2-diamine derivatives and their properties, which can provide insights into the chemical behavior and characteristics that might be expected from "N1-(3-Methoxypropyl)benzene-1,2-diamine" .
Synthesis Analysis
The synthesis of benzene-1,2-diamine derivatives typically involves the use of readily available precursor materials and a common synthetic pathway. For example, a monosubstituted benzene-1,2-diamine building block was prepared from commercially available starting amines and nitrobenzene derivatives . This suggests that "N1-(3-Methoxypropyl)benzene-1,2-diamine" could potentially be synthesized through a similar approach, using appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques help in determining the molecular structure and the position of substituents on the benzene ring. The presence of substituents can influence the molecular orientation and packing in the solid state, as seen in the case of other diamine derivatives .
Chemical Reactions Analysis
Benzene-1,2-diamine derivatives can participate in various
Applications De Recherche Scientifique
Aggregation-Induced Emission Enhancement
N1-(3-Methoxypropyl)benzene-1,2-diamine analogs have shown potential in fluorescence applications. A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrated its interesting aggregation-induced emission enhancement (AIEE) characteristics. It exhibited weak fluorescence in aprotic solvents and strong emission in protic solvents. This behavior suggests potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).
Conducting Copolymers
The compound has been used in the synthesis and characterization of conducting copolymers. A study involving electrochemical copolymerizations of derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine with other components, like thiophene derivatives, showcased its role in the development of conducting materials. These copolymers have potential applications in various industrial processes (Turac et al., 2014).
Computational Studies and Antibacterial Activities
Computational studies and in silico analysis have been conducted on Schiff base derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine. These studies have revealed insights into their molecular structure and potential antibacterial activities. One of the compounds showed superior antibacterial activity compared to standard drugs, indicating its potential in medical applications (A. P, 2019).
Fluorescence Sensing Applications
In a study related to fluorescence-quenching chemosensors, derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine showed potential for dual recognition of Ni2+ and Cu2+ ions. This suggests its utility in developing sensitive and selective sensors for metal ion detection in environmental and biological samples (Pawar et al., 2015).
Synthesis of DNA Interacting Agents
Derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine have been utilized in the synthesis of DNA bis-intercalating agents. These compounds show promise in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting DNA (Moloney et al., 2001).
Inhibitory Action in Cellular Processes
A study on a novel aromatic diamine compound, closely related to N1-(3-Methoxypropyl)benzene-1,2-diamine, demonstrated its inhibitory effect on nuclear translocation of NF-kappaB in macrophages. This indicates its potential use in controlling inflammatory responses and could have implications in the treatment of various diseases (Shin et al., 2004).
Corrosion Inhibition
Derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine have shown effectiveness as corrosion inhibitors. These compounds were evaluated for their corrosion inhibiting properties, showcasing their potential application in industries for protecting metals against corrosion (Singh & Quraishi, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-N-(3-methoxypropyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPKXXKEAQPISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-Methoxypropyl)benzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

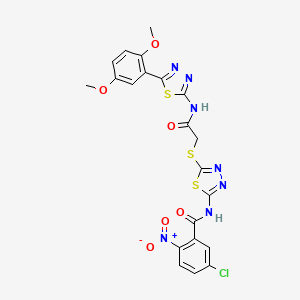

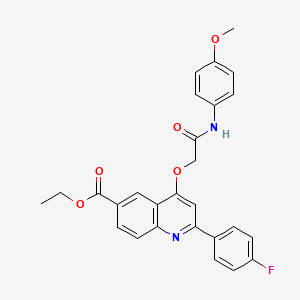

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)
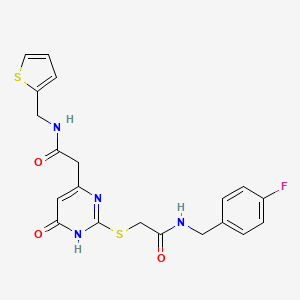
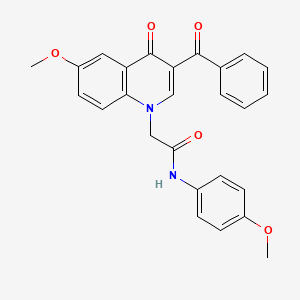
![6-Cyclopropyl-3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019409.png)
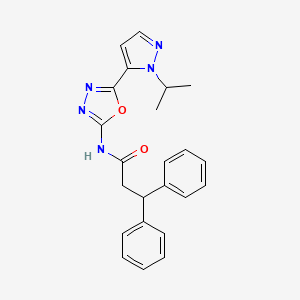
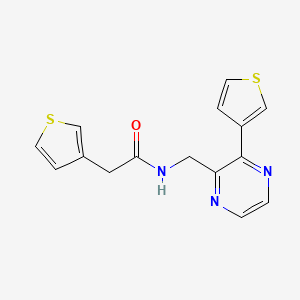
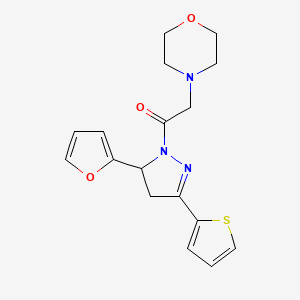
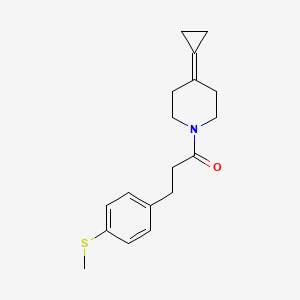
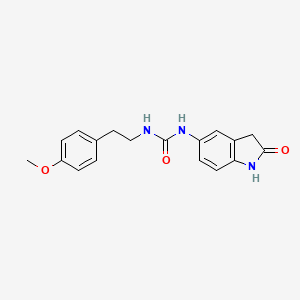
![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)